

Comprehensive Technical Guide: 3-Chloro-4-(difluoromethyl)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(difluoromethyl)aniline

Cat. No.: B13146438

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Executive Summary & Chemical Identity

3-Chloro-4-(difluoromethyl)aniline is a highly specialized, polyfunctional aromatic building block utilized in advanced organic synthesis, agrochemical development, and pharmaceutical drug discovery. The molecule features an aniline core substituted with a meta-directing chlorine atom and a para-directing difluoromethyl (-CHF₂) group. This specific substitution pattern makes it a highly valuable intermediate for introducing lipophilic hydrogen-bond donors into complex molecular architectures[1].

While related isomers are widely cataloged, the specific **3-chloro-4-(difluoromethyl)aniline** isomer is a niche intermediate, officially registered under CAS Number 81579-33-1[2].

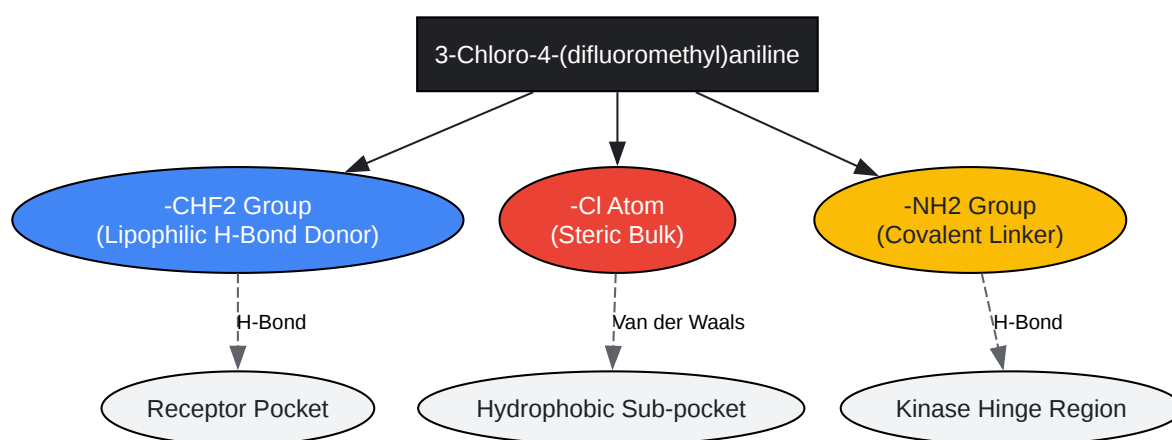
Quantitative Chemical Properties

Property	Value
Chemical Name	3-Chloro-4-(difluoromethyl)aniline
CAS Registry Number	81579-33-1
Molecular Formula	C ₇ H ₆ ClF ₂ N
Molecular Weight	177.58 g/mol
Physical State	Liquid to low-melting solid
LogP (Predicted)	-2.5 – 3.0
Hydrogen Bond Donors	2 (Amine, -CHF ₂)
Hydrogen Bond Acceptors	2 (Fluorine atoms)

Structural Biology & Pharmacophore Mechanics

The architectural design of **3-chloro-4-(difluoromethyl)aniline** is not arbitrary; each functional group serves a distinct mechanistic purpose when integrated into a target molecule.

- The Difluoromethyl (-CHF₂) Bioisostere: Unlike the fully fluorinated trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen-bond donor. This allows it to interact with hydrogen-bond acceptors in protein binding pockets (acting as a bioisostere for carbinols, thiols, or amides) while simultaneously improving the molecule's metabolic stability and membrane permeability[3].
- The Meta-Chlorine Atom: The addition of the chlorine atom at the 3-position (ortho to the -CHF₂ group) serves a dual causality. First, it sterically restricts the free rotation of the -CHF₂ group, locking it into a preferred conformation that minimizes entropic penalties upon target binding. Second, its electron-withdrawing nature lowers the pKa of the aniline amine, which is crucial for tuning the pharmacokinetics and reactivity of the molecule during subsequent amide-coupling reactions[1].

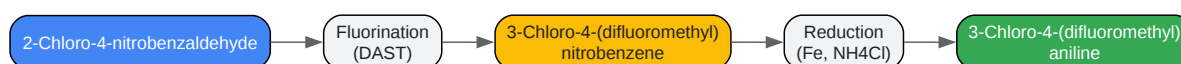


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Pharmacophore mapping of the compound's functional groups to target receptor interactions.

Self-Validating Synthetic Methodologies

Because late-stage difluoromethylation of electron-rich anilines can lead to unwanted N-difluoromethylation or complex mixtures[4], the most robust synthetic route builds the -CHF₂ group prior to establishing the reactive amine. The standard precursor is 2-chloro-4-nitrobenzaldehyde.



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Synthetic workflow for **3-Chloro-4-(difluoromethyl)aniline** from 2-chloro-4-nitrobenzaldehyde.

Step 1: Deoxofluorination of the Aldehyde

- Causality: DAST (Diethylaminosulfur trifluoride) is selected over harsher reagents (e.g., SF₄) to prevent over-reaction. The strongly electron-withdrawing nitro group deactivates the aromatic ring, effectively preventing unwanted electrophilic aromatic fluorination.
- Protocol:

- Dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
- Cool the reactor to 0 °C to strictly control the exothermic fluorination.
- Add DAST (1.5 eq) dropwise over 30 minutes, then allow the mixture to warm to room temperature, stirring for 4 hours.
- Self-Validation Check: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The system is validated as fully quenched when CO₂ effervescence completely ceases.
- Extract the organic layer, dry over MgSO₄, and concentrate to yield the intermediate 3-chloro-4-(difluoromethyl)nitrobenzene.

Step 2: Chemoselective Nitro Reduction

- Causality: Standard catalytic hydrogenation (Pd/C with H₂) is strictly avoided here because it carries a high risk of hydrodehalogenation (cleaving the aryl-chloride bond). The Béchamp reduction utilizing Iron and Ammonium Chloride is highly chemoselective, reducing the nitro group while preserving both the -Cl and -CHF₂ moieties.
- Protocol:
 - Suspend the intermediate in a 3:1 mixture of Ethanol and Water.
 - Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).
 - Heat the mixture to 80 °C (reflux) under vigorous stirring for 2 hours.
 - Self-Validation Check: Filter the hot mixture through a tightly packed Celite pad. A perfectly clear, colorless to pale-yellow filtrate validates the complete removal of colloidal iron oxides.
 - Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry, and purify via silica gel chromatography to isolate **3-chloro-4-(difluoromethyl)aniline**.

Analytical Characterization

To verify the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The presence of the -CHF₂ group creates distinct heteronuclear splitting patterns.

Nucleus	Expected Shift (ppm)	Multiplicity & Coupling	Structural Assignment
¹⁹ F NMR	-112.5 to -115.0	Doublet (J ≈ 55 Hz)	-CHF ₂ fluorine atoms
¹ H NMR	6.80	Triplet (J ≈ 55 Hz)	-CHF ₂ proton
¹ H NMR	6.50 – 7.20	Multiplets	Aromatic ring protons (3H)
¹ H NMR	3.80 – 4.20	Broad singlet	-NH ₂ amine protons (2H)
¹³ C NMR	~114.0	Triplet (J ≈ 235 Hz)	-CHF ₂ carbon

Applications in Agrochemicals and Pharmaceuticals

The unique physicochemical properties of **3-chloro-4-(difluoromethyl)aniline** make it an ideal precursor in two primary fields:

- **Agrochemical Development:** The compound is a documented precursor in the synthesis of tetrachlorophthalamide acid derivatives. These derivatives are formulated as potent biocides, pest repellants, and plant growth regulators, where the lipophilicity of the -CHF₂ group ensures excellent leaf-cuticle penetration[5].
- **Pharmaceuticals:** In modern drug discovery, anilines bearing difluoromethyl groups are frequently utilized to synthesize amide-linked kinase inhibitors. The -CHF₂ group significantly enhances the residence time of the drug on the target enzyme by forming stable, lipophilic hydrogen bonds within hydrophobic sub-pockets[3].

References[5] EP0043488A1 - Derivatives of tetrachlorophthalamide acid, process for their preparation and their use as herbicides. European

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